An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1)
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold, make it a valuable building block for the synthesis of complex molecules with enhanced biological activity and metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-fluoro-5-(trifluoromethyl)benzonitrile, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
The physicochemical properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 149793-69-1 | |
| Molecular Formula | C₈H₃F₄N | |
| Molecular Weight | 189.11 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Boiling Point | 179.9 ± 35.0 °C at 760 mmHg | |
| Flash Point | 65.6 ± 0.0 °C | |
| Refractive Index | 1.444 | |
| Purity | ≥98.0% |
Synthesis
The synthesis of 3-fluoro-5-(trifluoromethyl)benzonitrile typically involves the cyanation of a suitable precursor, such as 3-bromo-5-fluorobenzotrifluoride. While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be outlined based on established chemical transformations.
General Synthesis Workflow
The logical workflow for the synthesis of 3-fluoro-5-(trifluoromethyl)benzonitrile from its precursor is depicted below.
Caption: General synthesis workflow for 3-Fluoro-5-(trifluoromethyl)benzonitrile.
Applications in Drug Discovery
The primary application of 3-fluoro-5-(trifluoromethyl)benzonitrile lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. The trifluoromethyl group can enhance a drug candidate's lipophilicity and metabolic stability, while the fluoro and nitrile functionalities provide versatile handles for further chemical modifications.
A notable example of its application is in the synthesis of ligands for the metabotropic glutamate receptor 5 (mGluR5), a target for a variety of neurological and psychiatric disorders.
Experimental Protocols
The following section details an experimental protocol for a Sonogashira coupling reaction, a critical carbon-carbon bond-forming reaction, which utilizes a derivative of 3-fluoro-5-(trifluoromethyl)benzonitrile. This protocol is adapted from the work of Siméon et al. in the Journal of Medicinal Chemistry.
Synthesis of a PET Radioligand Precursor using a Derivative of 3-Fluoro-5-(trifluoromethyl)benzonitrile
This protocol describes the synthesis of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, a precursor for a positron emission tomography (PET) radioligand targeting mGluR5.
Reaction Scheme:
Starting Materials: A derivative of 3-fluoro-5-(trifluoromethyl)benzonitrile (specifically, an ethynyl-substituted version) is coupled with a substituted thiazole.
Materials:
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3-ethynyl-5-fluorobenzonitrile
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4-bromo-2-(fluoromethyl)thiazole
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N)
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Anhydrous tetrahydrofuran (THF)
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Anhydrous dimethylformamide (DMF)
Procedure:
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To a solution of 3-ethynyl-5-fluorobenzonitrile (1.0 eq) and 4-bromo-2-(fluoromethyl)thiazole (1.2 eq) in a mixture of anhydrous THF and DMF (3:1) is added triethylamine (3.0 eq).
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The solution is degassed with argon for 15 minutes.
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Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) are added to the reaction mixture.
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The reaction is stirred at room temperature under an argon atmosphere for 12-16 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the solvent is removed under reduced pressure.
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The residue is partitioned between ethyl acetate and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
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The crude product is purified by flash column chromatography on silica gel to yield the desired product.
Biological Context: mGluR5 Signaling Pathway
The derivative of 3-fluoro-5-(trifluoromethyl)benzonitrile synthesized in the protocol above is a high-affinity antagonist of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and chronic pain.
The binding of an antagonist, such as the derivative of 3-fluoro-5-(trifluoromethyl)benzonitrile, to mGluR5 blocks its activation by the endogenous ligand glutamate. This, in turn, inhibits the downstream signaling cascade. The canonical signaling pathway initiated by mGluR5 activation is depicted below.
